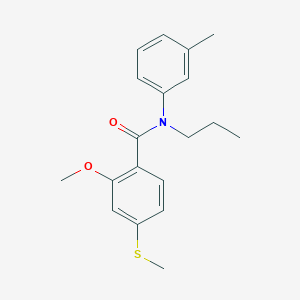
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
- The propyl group is introduced through an alkylation reaction using a propyl halide and a suitable base.
Industrial Production Methods
Industrial production of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and process intensification techniques.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a benzamide derivative as the starting material, which undergoes a series of reactions to introduce the methoxy, methylphenyl, methylsulfanyl, and propyl groups.
-
Step 1: Formation of the Benzamide Core
- Starting with a benzamide derivative, the core structure is formed through a condensation reaction with an appropriate amine.
化学反応の分析
Types of Reactions
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide can undergo various chemical reactions, including:
-
Oxidation
- The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
-
Reduction
- The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride or sodium borohydride.
-
Substitution
- The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, alkyl halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
科学的研究の応用
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide has several scientific research applications:
-
Chemistry
- Used as a building block in organic synthesis for the preparation of more complex molecules.
-
Biology
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
-
Medicine
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
-
Industry
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-methylbenzamide
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-ethylbenzamide
- 2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-butylbenzamide
Uniqueness
2-methoxy-N-(3-methylphenyl)-4-(methylsulfanyl)-N-propylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C19H23NO2S |
|---|---|
分子量 |
329.5 g/mol |
IUPAC名 |
2-methoxy-N-(3-methylphenyl)-4-methylsulfanyl-N-propylbenzamide |
InChI |
InChI=1S/C19H23NO2S/c1-5-11-20(15-8-6-7-14(2)12-15)19(21)17-10-9-16(23-4)13-18(17)22-3/h6-10,12-13H,5,11H2,1-4H3 |
InChIキー |
HQLAKEVUXIIUCZ-UHFFFAOYSA-N |
正規SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=C(C=C(C=C2)SC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


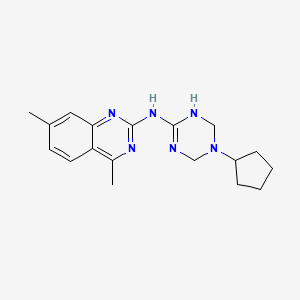
![2-[(4-methoxyphenyl)amino]-7-(4-methylphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B14940845.png)
![1-(1-Propyl-3,4-dihydropyrrolo[1,2-a]pyrazin-2(1H)-yl)but-2-yn-1-one](/img/structure/B14940846.png)

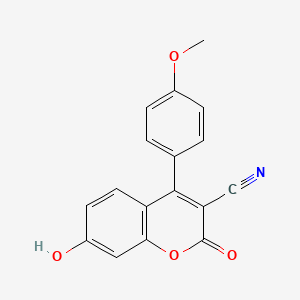
![N-{[4-(Trifluoromethoxy)phenyl]methyl}prop-2-ynamide](/img/structure/B14940866.png)
![(1E)-4,4,6-trimethyl-6-phenyl-1-(phenylimino)-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940876.png)
![1-(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-[4-(propan-2-yl)phenyl]guanidine](/img/structure/B14940883.png)

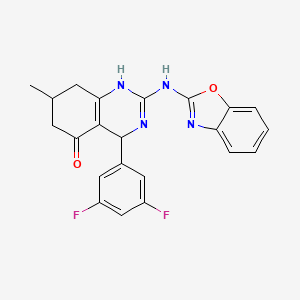
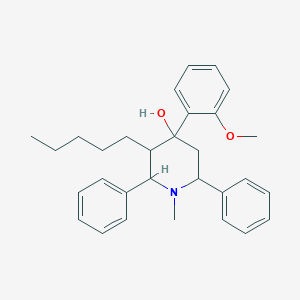
![4-(4-chlorophenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B14940913.png)
![ethyl 3-{2-[N'-(4-methoxyphenyl)carbamimidamido]-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl}propanoate](/img/structure/B14940915.png)
![1-[2-(4-chlorophenyl)-2-oxoethyl]-1-hydroxy-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B14940918.png)
